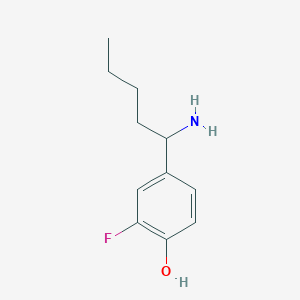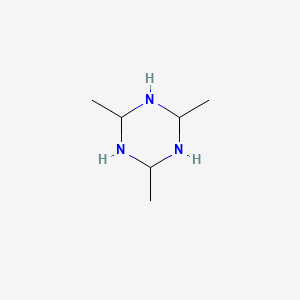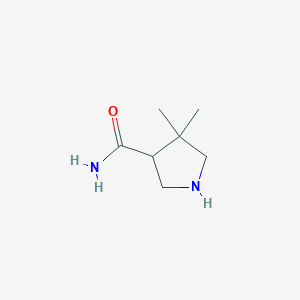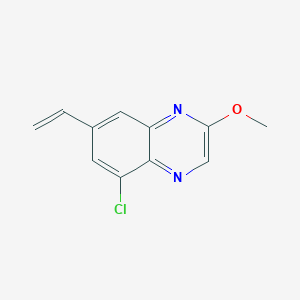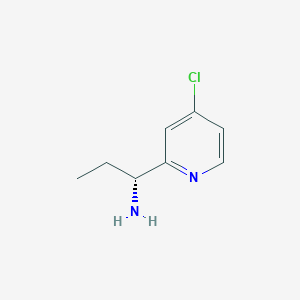
(R)-1-(4-Chloropyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Chloropyridin-2-yl)propan-1-amine: is a chiral amine compound featuring a pyridine ring substituted with a chlorine atom at the 4-position and an amine group at the 1-position of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-chloropyridine and ®-1-chloropropane.
Reaction Steps:
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can undergo reduction reactions to form the corresponding amine derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine:
Pharmaceuticals: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Industry:
Agrochemicals: Utilized in the development of agrochemical products such as pesticides and herbicides.
Mechanism of Action
Mechanism:
- The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Molecular Targets and Pathways:
Enzyme Inhibition: The amine group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Receptor Binding: The pyridine ring can interact with receptor sites, modulating receptor activity.
Comparison with Similar Compounds
(S)-1-(4-Chloropyridin-2-yl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(4-Chloropyridin-2-yl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(4-Chloropyridin-2-yl)butan-1-amine: A structurally similar compound with a longer carbon chain.
Uniqueness:
Chirality: The ®-enantiomer may exhibit different biological activity compared to the (S)-enantiomer.
Chain Length: The propyl chain length can influence the compound’s reactivity and interaction with molecular targets.
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
(1R)-1-(4-chloropyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C8H11ClN2/c1-2-7(10)8-5-6(9)3-4-11-8/h3-5,7H,2,10H2,1H3/t7-/m1/s1 |
InChI Key |
WNUVVJWSJPZYQA-SSDOTTSWSA-N |
Isomeric SMILES |
CC[C@H](C1=NC=CC(=C1)Cl)N |
Canonical SMILES |
CCC(C1=NC=CC(=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-2-[3-(methylthio)phenyl]-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12959189.png)
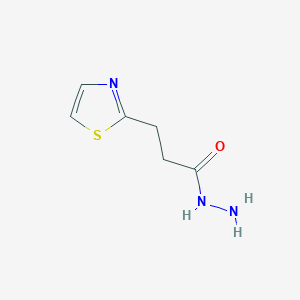

![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
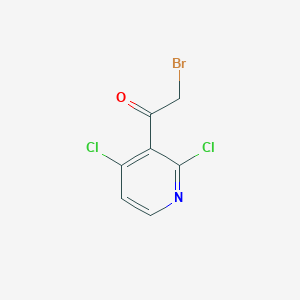
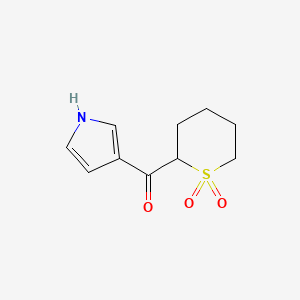
![8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B12959228.png)

